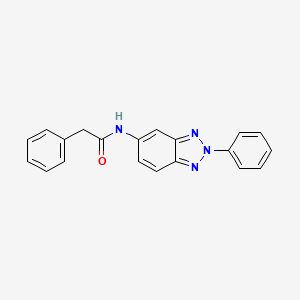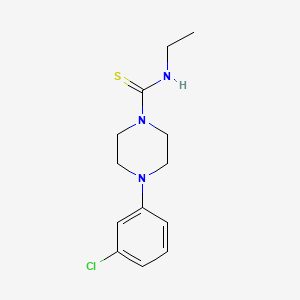
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of acute and chronic pain. Unlike traditional opioid drugs, CR845 does not produce the same addictive effects and has a lower risk of overdose.
作用機序
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide acts on the kappa opioid receptor (KOR), a type of opioid receptor that is involved in pain perception and regulation. By activating the KOR, this compound produces analgesic effects without producing the same addictive effects as traditional opioid drugs. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate the immune system.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain intensity and improve patient satisfaction in clinical trials. It has also been shown to have anti-inflammatory effects and to modulate the immune system. In animal studies, this compound has been shown to reduce the development of tolerance to opioid drugs and to reduce the risk of opioid overdose.
実験室実験の利点と制限
One advantage of using N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide in lab experiments is that it has a lower risk of producing addictive effects and overdose compared to traditional opioid drugs. Additionally, this compound has been shown to reduce the development of tolerance to opioid drugs, which could have important implications for the treatment of chronic pain. However, one limitation of using this compound in lab experiments is that it is a relatively new drug and its long-term effects are not yet fully understood.
将来の方向性
There are several potential future directions for research on N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide. One area of interest is the development of new formulations of this compound that could improve its bioavailability and efficacy. Additionally, there is interest in exploring the potential use of this compound in combination with other drugs for the treatment of pain. Finally, there is interest in further exploring the anti-inflammatory and immune-modulating effects of this compound and their potential therapeutic applications.
In conclusion, this compound is a promising non-opioid analgesic drug that has the potential to revolutionize the treatment of acute and chronic pain. Its unique mechanism of action and lower risk of addiction and overdose make it an attractive alternative to traditional opioid drugs. Further research is needed to fully understand the long-term effects of this compound and to explore its potential applications in combination with other drugs.
合成法
The synthesis of N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide involves the reaction of cyclopentylamine, 4-methoxyphenylacetic acid, and phenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through recrystallization to obtain the final compound.
科学的研究の応用
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential use in treating various types of pain, including postoperative pain, chronic pain, and neuropathic pain. Clinical trials have shown that this compound is effective in reducing pain intensity and improving patient satisfaction without causing the side effects commonly associated with opioid drugs.
特性
IUPAC Name |
(E)-N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-24-19-13-11-16(12-14-19)15-20(17-7-3-2-4-8-17)21(23)22-18-9-5-6-10-18/h2-4,7-8,11-15,18H,5-6,9-10H2,1H3,(H,22,23)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDPGVMXNWXFAJ-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5694381.png)
![1-phenyl-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5694387.png)

![3-methyl-N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5694412.png)
![ethyl [(2-methyl-4-quinolinyl)thio]acetate](/img/structure/B5694422.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5694430.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5694436.png)

![ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5694446.png)

![3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5694455.png)


